N,N-dimethyl-4-piperidin-4-yloxyaniline

Description

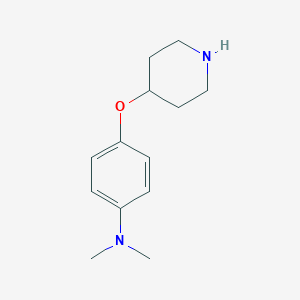

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-piperidin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZYBYHPBHGYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N,n Dimethyl 4 Piperidin 4 Yloxyaniline and Analogous Structures

Retrosynthetic Analysis of N,N-dimethyl-4-piperidin-4-yloxyaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.net This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions.

Disconnection Strategies for the Ether Linkage

The most logical disconnection for an ether, such as the one in this compound, is the carbon-oxygen bond. lkouniv.ac.in This leads to two primary retrosynthetic pathways:

Disconnection 'a': Breaking the bond between the piperidinyl oxygen and the aniline (B41778) ring. This suggests a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis. The synthons generated are a 4-hydroxypiperidine (B117109) derivative (nucleophile) and a substituted aniline with a suitable leaving group at the para position (electrophile).

Disconnection 'b': Breaking the bond between the piperidinyl carbon and the oxygen. This also points towards a Williamson ether synthesis, but with reversed polarity. The synthons are a 4-halopiperidine derivative (electrophile) and a p-aminophenol derivative (nucleophile).

The choice between these strategies often depends on the availability of starting materials and the reactivity of the respective synthons. For instance, the presence of activating groups on the aromatic ring can facilitate an SNAr approach. e-bookshelf.de

Disconnection Strategies for the Piperidine (B6355638) Ring and Aniline Moiety

Further disconnection of the synthons from the ether linkage analysis reveals the fundamental building blocks.

The N,N-dimethylaniline moiety can be traced back to p-aminophenol or a related precursor. The dimethylamino group can be introduced via reductive amination of a corresponding aldehyde or ketone, or through alkylation of a primary or secondary amine. youtube.com

The piperidine ring itself presents several disconnection opportunities. A common strategy is to disconnect the C-N bonds within the ring, leading back to acyclic precursors. For instance, a 1,5-dicarbonyl compound and an amine can be envisioned as precursors for a condensation and subsequent cyclization/reduction sequence. Alternatively, and more relevant to advanced strategies, the piperidine ring is often synthesized from a corresponding pyridine (B92270) precursor through hydrogenation. researchgate.net

Formation of the Piperidine Ring: Advanced Cyclization and Reduction Strategies

The construction of the piperidine ring is a cornerstone in the synthesis of this compound and its analogs. The hydrogenation of readily available pyridine precursors is a particularly powerful and widely used method. researchgate.net

Hydrogenation of Pyridine Precursors for Piperidine Synthesiscjcatal.comscholaris.ca

The reduction of the aromatic pyridine ring to a saturated piperidine ring is a synthetically valuable transformation. nih.gov This can be achieved through various catalytic hydrogenation methods.

Heterogeneous catalysis using transition metals is a common and efficient method for pyridine hydrogenation. researchgate.net Catalysts such as Raney Nickel (Raney Ni) and Palladium on carbon (Pd/C) are frequently employed. rsc.orgsciencemadness.org

Ruthenium-based catalysts , such as Ru/C, have shown high activity and selectivity for the complete hydrogenation of pyridine to piperidine under optimized conditions. cjcatal.com

Palladium on carbon (Pd/C) is another effective catalyst, often used in the presence of an acid to facilitate the reduction. rsc.orgjustia.com

Platinum group metal (PGM) catalysts , including platinum oxide (PtO2) and rhodium on carbon (Rh/C), are also utilized, though reaction conditions such as high pressure and temperature may be required. researchgate.netacs.org

The choice of catalyst and reaction conditions can be tuned to achieve high yields and chemoselectivity, even in the presence of other functional groups. rsc.org

Table 1: Comparison of Metal Catalysts for Pyridine Hydrogenation

| Catalyst | Support | Typical Conditions | Selectivity for Piperidine | Reference |

| 5% Ru/C | Carbon | 100 °C, 3.0 MPa H₂ | 100% | cjcatal.com |

| 10% Pd/C | Carbon | 30 °C, 6 bar H₂, H₂SO₄ | High | rsc.org |

| PtO₂ | - | 50-70 bar H₂, Acetic Acid | High | researchgate.net |

| Rh/KB | Carbon Black | Ambient temp. (Electrocatalytic) | 98% Yield | acs.orgnih.gov |

While metal-catalyzed hydrogenation is prevalent, organocatalytic methods for pyridine reduction are an emerging area of research. These methods offer the potential for metal-free synthesis. For instance, photochemical organocatalytic functionalization of pyridines can proceed via pyridinyl radicals, offering alternative pathways for modification and subsequent reduction. acs.org However, for the direct hydrogenation to piperidine, metal catalysts remain the more established and widely documented approach. cjcatal.com

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings, where a linear precursor containing a nitrogen atom and a reactive moiety undergoes ring closure. mdpi.com The specific nature of the reactive groups dictates the type of cyclization and the resulting substitution pattern on the piperidine ring.

Alkene Cyclization: Oxidative Amination Approaches

The cyclization of alkenyl amines is a prominent method for piperidine synthesis. Oxidative amination of unactivated alkenes, catalyzed by transition metals, provides a direct route to substituted piperidines. For instance, a gold(I)-catalyzed process facilitates the difunctionalization of a double bond, leading to the formation of the N-heterocycle with the concurrent introduction of an oxygen-containing substituent. mdpi.com Similarly, a palladium(II)-catalyzed aerobic oxidative cyclization of alkenes bearing tethered sulfonamides has been developed for the synthesis of various six-membered N-heterocycles, including piperidines. nih.gov This base-free system offers an efficient pathway to these structures. nih.gov

Another approach involves the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins. This method is effective for both γ- and δ-alkenyl N-arylsulfonamides, yielding N-functionalized pyrrolidines and piperidines. nih.gov The reaction generally proceeds via an exo cyclization, although 1,1-disubstituted olefins can yield a mixture of exo and endo products. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenyl Amines | Difunctionalization of double bond. mdpi.com |

| Palladium(II)(DMSO)2(TFA)2 | Alkenes with tethered sulfonamides | Base-free, aerobic conditions. nih.gov |

| Copper(II) Carboxylate | γ- and δ-alkenyl N-arylsulfonamides | Forms N-functionalized piperidines. nih.gov |

Alkyne Cyclization: Carbenium Ion-Induced and Reductive Hydroamination Methods

Alkynes also serve as valuable precursors for piperidine synthesis through intramolecular cyclization. A carbenium ion-induced cyclization of alkynes, facilitated by ferric chloride, which acts as both a Lewis acid and a nucleophile, yields N-heterocycles with alkylidene moieties. mdpi.com This method exhibits E-selectivity for the formation of piperidines. mdpi.com

Reductive hydroamination/cyclization cascades of alkynes represent another effective strategy. An acid-mediated functionalization of the alkyne leads to an enamine, which then forms an iminium ion that is subsequently reduced to the piperidine ring. mdpi.comnih.gov

Radical-Mediated Amine Cyclization

Radical cyclizations offer a distinct approach to piperidine synthesis. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes proceeds in good yields, though it can be accompanied by the formation of a linear alkene byproduct. mdpi.comnih.gov More recent methods have focused on enhancing efficiency and selectivity. For example, a combination of photoredox, cobaloxime, and amine catalysis enables the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org Additionally, a novel radical-mediated C-H cyanation of acyclic amines has been developed to produce chiral piperidines. nih.gov

The generation of nitrogen radicals provides another avenue for piperidine formation. For instance, N-radicals formed via N-F bond cleavage can undergo C-H activation and subsequent cyclization. nih.gov Similarly, the enantioselective cyanation of fluorosubstituted amines followed by cyclization in the presence of DIBAL-H has been used to synthesize chiral piperidines. nih.gov

Aza-Michael Addition Cascades to Piperidones

The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene, is a key reaction in the formation of piperidine rings. frontiersin.orgresearchgate.net Intramolecular aza-Michael additions can be categorized based on whether they are single or double reactions and whether the Michael acceptor is an alkene or an alkyne. rsc.org

A double aza-Michael addition to a dienone, for example, can yield a piperidinone. ntu.edu.sg The stereochemical outcome of these reactions can often be influenced by the reaction conditions. ntu.edu.sg Cascade reactions involving an initial aza-Michael addition followed by an intramolecular cyclization are also known. For instance, the reaction of itaconic acid with primary amines leads to an initial adduct that subsequently cyclizes to form an N-substituted pyrrolidone, a related five-membered ring system. frontiersin.org

Reductive Amination Strategies to Form Piperidines

Reductive amination is a widely utilized and versatile method for forming C-N bonds and is a cornerstone in the synthesis of piperidines. nih.govresearchgate.net This two-step process involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net A variety of reducing agents can be employed, including hydride reagents (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) and catalytic hydrogenation. researchgate.net

The intramolecular version of this reaction is particularly powerful for synthesizing cyclic amines like piperidines. researchgate.netresearchgate.net For instance, the double reductive amination of dicarbonyl compounds, often derived from carbohydrates, with an external nitrogen source is a direct route to the piperidine skeleton. chim.it This method allows for the synthesis of polyhydroxylated piperidines, also known as iminosugars. researchgate.netchim.it

A notable example is the iron-catalyzed reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) plays multiple roles in imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov Furthermore, a "hydrogen borrowing" [5 + 1] annulation method catalyzed by iridium(III) complexes enables the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov

| Reaction Type | Key Features | Example Application |

| Intramolecular Reductive Amination | Cyclization of amino-aldehydes/ketones. researchgate.netresearchgate.net | Synthesis of polyhydroxylated piperidines. researchgate.net |

| Double Reductive Amination | Reaction of dicarbonyls with an amine source. chim.it | Synthesis of isofagomine and deoxynojirimycin derivatives. chim.it |

| Iron-Catalyzed Reductive Amination | Uses phenylsilane as a key reagent. nih.gov | Cyclization of ϖ-amino fatty acids. nih.gov |

| Iridium-Catalyzed "Hydrogen Borrowing" | Stereoselective [5+1] annulation. nih.gov | Synthesis of C4-substituted piperidines. nih.gov |

Multicomponent Reactions for Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. rsc.orgnih.gov They offer a streamlined approach to complex piperidine scaffolds. nih.gov

One example is a three-component reaction involving an electron-rich benzofuran, a primary amine, and formaldehyde (B43269), which yields benzofuran-fused piperidines through a double Mannich reaction. rsc.org This strategy has been shown to be versatile, tolerating a variety of amino acids and other primary amines. rsc.org

Another powerful MCR is the Groebke–Blackburn–Bienaymé three-component reaction, which combines an aminopyridine, an aldehyde, and an isocyanide to produce imidazo[1,2-a]pyridine (B132010) derivatives. frontiersin.org While not directly forming a simple piperidine, this highlights the power of MCRs in building complex heterocyclic systems. The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for creating diverse heterocyclic libraries. nih.gov

Construction of the Ether Linkage (Piperidin-4-yloxy) to the Aniline Moiety

The formation of the aryl ether bond is a critical step in the synthesis of this compound. Several methods have been developed for this purpose, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. diva-portal.orgyoutube.com In the context of synthesizing the target molecule, this would typically involve the reaction of a suitably activated fluoro- or chloro-nitrobenzene derivative with 4-hydroxypiperidine. The strong electron-withdrawing nitro group facilitates the attack of the piperidinolate nucleophile, leading to the formation of the ether linkage. diva-portal.org

The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which then expels the leaving group to yield the desired product. diva-portal.org The choice of solvent and base is crucial for the success of SNAr reactions. Polar aprotic solvents like DMSO can enhance the nucleophilicity of the alkoxide. youtube.com

While effective, this strategy requires the presence of an activating group on the aniline precursor, which may necessitate additional synthetic steps for its introduction and subsequent conversion to the desired amino or dimethylamino group.

Copper-Catalyzed Ullmann-type Coupling Reactions

The Ullmann condensation is a classic method for the formation of diaryl ethers and involves the copper-promoted reaction of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to the development of catalytic systems that operate under milder conditions. umass.edusemanticscholar.org

These improved methods often utilize soluble copper(I) catalysts, sometimes in conjunction with ligands like phenanthroline, to facilitate the coupling. wikipedia.orgumass.edu The reaction is believed to proceed through the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Aryl iodides are generally more reactive than aryl bromides or chlorides in these couplings. wikipedia.org

For the synthesis of this compound, this would involve the coupling of a halo-aniline derivative with 4-hydroxypiperidine in the presence of a copper catalyst and a base. This approach avoids the need for a strongly activating group on the aniline ring, offering a more direct route. Recent advancements have even demonstrated the use of copper nanoparticles as efficient catalysts for Ullmann O-arylation. semanticscholar.org

Mitsunobu Reaction Protocols

The Mitsunobu reaction provides a versatile and stereospecific method for the formation of ethers from alcohols. chemeurope.comorganic-chemistry.org The reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature for synthesizing chiral molecules. organic-chemistry.orgnih.gov In the synthesis of the target compound, this would involve the reaction of 4-hydroxypiperidine with a p-aminophenol derivative under Mitsunobu conditions. researchgate.net

One of the challenges with the Mitsunobu reaction is the removal of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate. organic-chemistry.org To address this, various modified reagents and purification strategies have been developed. organic-chemistry.orgwikipedia.org For weakly acidic phenols, a stronger base might be required, which can be achieved by using alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP). chemeurope.comwikipedia.org

Introduction and Functionalization of the N,N-dimethylamino Group

The final key structural feature of the target molecule is the N,N-dimethylamino group on the aniline ring. This functional group can be introduced through several reliable methods.

Reductive Methylation Techniques

Reductive amination is a widely used method for the N-alkylation of amines. organic-chemistry.org To obtain the N,N-dimethylamino group, the aniline precursor can be treated with an excess of formaldehyde in the presence of a reducing agent. nih.govsemanticscholar.org Common reducing agents for this transformation include sodium borohydride, α-picoline-borane, and catalytic hydrogenation. organic-chemistry.orgnih.gov

Recent developments have focused on more sustainable and efficient catalysts, such as ruthenium nanoparticles and Ni/NiO@C, for the reductive N,N-dimethylation of anilines using formaldehyde. nih.govsemanticscholar.org Formic acid can also serve as both a carbon source and a reducing agent in some catalytic systems. researchgate.net Another green C1 source that has been explored is dimethyl carbonate in the presence of molecular hydrogen and a ruthenium catalyst. rsc.org

This one-pot procedure is generally high-yielding and avoids the formation of quaternary ammonium (B1175870) salts that can sometimes be a side product in direct alkylation methods.

Alkylation of Aniline Precursors

Direct alkylation of an aniline precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, is another common strategy. psu.edustackexchange.com The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. While this method can be effective, over-alkylation to form the quaternary ammonium salt can be a significant side reaction. psu.edustackexchange.com

The choice of solvent can influence the selectivity of the reaction, with some ionic liquids showing promise in favoring the formation of N,N-dimethylaniline. psu.edu Industrially, the N,N-dimethylation of aniline is often carried out using methanol (B129727) as the alkylating agent at high temperatures and pressures, with or without a catalyst. alfa-chemistry.comresearchgate.net Various catalysts, including sulfuric acid, zeolites, and metal oxides, have been employed to improve the efficiency and selectivity of this process. alfa-chemistry.comresearchgate.netsemanticscholar.org

Table of Reaction Conditions for N,N-dimethylation of Aniline

| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Liquid Phase Alkylation | Methanol | Sulfuric Acid | - | 210-215 | ~96 | alfa-chemistry.com |

| Gas Phase Alkylation | Methanol | Sulfate/Glass | - | 320 | 98 | alfa-chemistry.com |

| Zeolite Catalysis | Methanol | β Zeolite | - | 240-250 | >95 (selectivity) | researchgate.net |

| Reductive Amination | Formaldehyde | Ru/C, H₂ | - | - | Excellent | nih.gov |

| Ionic Liquid Alkylation | Methyl Iodide | - | Ionic Liquid | Variable | Good | psu.edu |

Structural Modifications and Derivative Research of N,n Dimethyl 4 Piperidin 4 Yloxyaniline Scaffold

Modification of the Aniline (B41778) Ring System

Alterations to the aniline portion of the molecule are critical for modulating electronic properties, receptor interactions, and metabolic stability.

Substituent Effects on Aryl Ring Reactivity and Electronic Properties

Theoretical and experimental studies on related N-aryl compounds demonstrate that the introduction of various functional groups can either enhance or diminish this effect. For instance, research on the reaction of 4-substituted 2-nitrobromobenzenes with piperidine (B6355638) showed a direct correlation between the substituent's electronic effect and the reaction rate. researchgate.net A linear relationship was observed between the logarithm of the reaction velocity and the calculated effect of the substituent on the activation energy. researchgate.net

In other studies involving N-nitrosomethylaniline analogues, substituents on the aryl ring significantly altered the biological activity of the compounds. The introduction of a fluorine atom at the para-position (p-F-NMA) resulted in a weaker carcinogen compared to the unsubstituted compound, while a para-nitro group (p-NO2-NMA), a potent mutagen, did not appear to induce tumors. nih.gov This highlights that electronic effects of substituents can lead to dramatic changes in a molecule's biological profile, which is not always predictable by simple mutagenicity assays. nih.gov

Table 1: Effect of Aniline Ring Substituents on Chemical and Biological Properties of Related Anilines

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Fluoro (-F) | para | Weaker carcinogen than unsubstituted analog. | nih.gov |

| Nitro (-NO2) | para | Potent mutagen but appeared non-carcinogenic in the specific study. | nih.gov |

Exploration of Isomeric Aniline Linkages (e.g., ortho-, meta-substitution)

The position of the piperidin-4-yloxy group on the aniline ring (ortho, meta, or para) is a key determinant of the molecule's three-dimensional shape and its ability to fit into a biological target. While the parent compound features a para-substitution pattern, research into related structures explores the impact of isomeric linkages.

Alterations to the Piperidine Ring System

Modifications to the piperidine ring are a common strategy to influence potency, selectivity, and pharmacokinetic properties.

Introduction of Substituents on the Piperidine Ring (e.g., alkyl, aryl, hydroxyl)

Introducing substituents onto the piperidine ring is a versatile method for exploring the chemical space around the core scaffold. Various synthetic methods allow for the creation of piperidines with diverse functionalities. nih.gov For example, potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) have been developed based on a 3,3-dimethyl substituted N-aryl piperidine scaffold. nih.gov The gem-dimethyl substitution was found to be a key feature for high potency. nih.gov

Other research has focused on adding hydroxyl groups, which can introduce new hydrogen bonding interactions and alter solubility. nih.govajchem-a.com The synthesis of substituted piperidin-4-ols is a well-established field, providing access to key intermediates for more complex derivatives. nih.gov The piperidine nitrogen itself can also be readily derivatized. nih.gov

Table 2: Examples of Substituents Introduced on Related Piperidine Rings

| Substituent | Position on Piperidine | Synthetic Approach | Reference |

|---|---|---|---|

| 3,3-dimethyl | 3 | Multi-step synthesis from piperidinone precursors. | nih.gov |

| Hydroxyl (-OH) | 4 | Gold-catalyzed cyclization followed by reduction. nih.gov | nih.gov |

| Allyl | 2 | Electrophilic fluorination-allylation sequence. researchgate.net | researchgate.net |

Stereochemical Considerations and Enantioselective Synthesis of Piperidine Derivatives

Many biologically active piperidine derivatives are chiral, and their different enantiomers or diastereomers can exhibit vastly different pharmacological activities. semanticscholar.org Therefore, the stereocontrolled synthesis of piperidine derivatives is of paramount importance.

Several enantioselective synthetic strategies have been developed. One modular approach involves a gold-catalyzed cyclization and chemoselective reduction sequence to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov This method allows for the creation of specific stereoisomers by starting with chiral amines. nih.gov Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high enantioselectivity, which are then reduced to the corresponding chiral piperidines. organic-chemistry.org The development of such methods is crucial for synthesizing specific, biologically active enantiomers, as demonstrated in the synthesis of factor Xa inhibitors where the (-)-(3R,4S)-1 enantiomer was identified as the active form. semanticscholar.org

Variations in Piperidine Ring Substitution Pattern (e.g., 2-yl, 3-yl piperidine attachment)

Altering the point of attachment from the 4-position of the piperidine ring to the 2- or 3-position creates constitutional isomers with distinct pharmacological profiles. The synthesis of 2-substituted and 3-substituted piperidines often requires different synthetic strategies compared to the more common 4-substituted analogues.

The synthesis of 3-amino substituted piperidines, for example, has been achieved in enantiomerically pure form starting from L-glutamic acid. niscpr.res.in This multi-step route provides access to a key structural motif found in several pharmaceutical drugs. niscpr.res.in Similarly, efficient methods for the asymmetric synthesis of 2-substituted piperidines have been developed, often involving a combination of enantioselective allylation followed by ring-closing metathesis. researchgate.net These alternative substitution patterns allow for the repositioning of the aniline-ether moiety, enabling the exploration of different binding modes within a target protein.

Variations of the N,N-dimethylamino Group

The N,N-dimethylamino group is a key feature of the molecule, and its modification can significantly impact the compound's electronic and steric properties. Research in this area has explored the substitution of the methyl groups with other alkyl or aryl groups, as well as the incorporation of the nitrogen into a cyclic system.

Exploring Alternative Alkyl Groups on Aniline Nitrogen (e.g., N-ethyl, N-benzyl)

The replacement of the methyl groups on the aniline nitrogen with larger alkyl or benzyl (B1604629) groups can influence the compound's lipophilicity and its interaction with biological targets. While direct research on N,N-dimethyl-4-piperidin-4-yloxyaniline is limited, the synthesis of analogous structures with different N-substituents on the piperidine nitrogen is well-documented and provides insight into potential synthetic strategies. For instance, the synthesis of N-benzyl-4-piperidone is a common starting point for various derivatives. nih.govnih.govunisi.itgoogle.comresearchgate.net This intermediate can then be used to build the desired scaffold.

A study by a different research group described the synthesis of 4-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylaniline, a compound with a similar structural motif. nih.gov The synthesis involved the Mitsunobu reaction between 1-benzyl-4-hydroxypiperidine (B29503) and a protected 4-(methylamino)phenol (B85996) derivative, followed by deprotection and subsequent N-alkylation. nih.gov This approach could be adapted to produce N-ethyl or N-benzyl analogs of this compound.

The synthesis of N-substituted-4-piperidinols, where the substituent can be a C1-C8 alkyl or benzyl group, has been reported in the patent literature. cambridgemedchemconsulting.com These intermediates are crucial for the synthesis of the target compounds.

| Derivative | Modification | Synthetic Precursor | Reference |

| N-Ethyl-N-methyl-4-(piperidin-4-yloxy)aniline | Replacement of one methyl with an ethyl group | N-Ethyl-N-methylaniline | Hypothetical |

| N-Benzyl-N-methyl-4-(piperidin-4-yloxy)aniline | Replacement of one methyl with a benzyl group | N-Benzyl-N-methylaniline | Hypothetical |

| N,N-Diethyl-4-(piperidin-4-yloxy)aniline | Replacement of both methyls with ethyl groups | N,N-Diethylaniline | nih.gov |

| 4-((1-Benzylpiperidin-4-yl)oxy)-N-methyl-N-propylaniline | N-benzyl on piperidine, N-propyl on aniline | 1-Benzyl-4-hydroxypiperidine | nih.gov |

Incorporation of Cyclic Amines (e.g., piperazine)

Incorporating the aniline nitrogen into a cyclic amine, such as piperazine (B1678402), represents a significant structural modification that can alter the compound's polarity, basicity, and conformational flexibility. While direct replacement of the N,N-dimethylamino group on the 4-piperidin-4-yloxyaniline scaffold with a piperazine ring is not extensively documented in publicly available research, the synthesis of related piperazine-containing compounds is common in medicinal chemistry. nih.govnih.govgoogle.comcambridgemedchemconsulting.compharmacophorejournal.comresearchgate.netchemicalbook.compatsnap.comnih.govnih.gov

For example, a patent describes the synthesis of 1-(2-methoxy-phenyl)-4-(1-phenyl-piperidin-4-yl) piperazine. google.com This and other similar syntheses often involve the coupling of a substituted piperazine with a piperidine derivative. These strategies could potentially be adapted to synthesize analogs where the aniline moiety of this compound is replaced by a phenylpiperazine group.

| Derivative | Modification | Key Feature | Reference |

| 1-Phenyl-4-(piperidin-4-yloxy)piperazine | Replacement of N,N-dimethylaniline with phenylpiperazine | Introduction of a second basic center | google.com |

| 1-(4-Fluorophenyl)-4-(piperidin-4-yloxy)piperazine | Phenylpiperazine with electron-withdrawing group | Modulated basicity and lipophilicity | Analogous to known structures |

Modifications of the Ether Linkage

The ether linkage between the piperidine and aniline rings is another key site for modification. Research in this area has investigated changes in the length of the linker, the replacement of the oxygen atom with other heteroatoms, and the introduction of conformational constraints.

Homologation or Heteroatom Replacement of the Linker

Homologation, or the extension of the linker chain, can alter the distance and spatial orientation between the piperidine and aniline rings. A commercially available derivative, N,N-Dimethyl-4-(piperidin-4-yloxy)but-2-yn-1-amine, demonstrates a significant homologation and introduction of rigidity with a butynyl group instead of the simple ether oxygen. nih.gov

Bioisosteric replacement of the ether oxygen with other heteroatoms, such as sulfur (to form a thioether) or nitrogen, is a common strategy in drug design to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity. nih.govnih.govcambridgemedchemconsulting.com While specific examples for the this compound scaffold are not readily found in the literature, this remains a viable area for synthetic exploration.

| Derivative | Modification | Key Feature | Reference |

| N,N-Dimethyl-4-(piperidin-4-yloxy)but-2-yn-1-amine | Homologation with a butynyl linker | Increased length and rigidity | nih.gov |

| N,N-Dimethyl-4-(piperidin-4-ylthio)aniline | Bioisosteric replacement of oxygen with sulfur | Altered bond angles and lipophilicity | Hypothetical |

| N,N-Dimethyl-4-(piperidin-4-ylamino)aniline | Bioisosteric replacement of oxygen with nitrogen | Introduction of a hydrogen bond donor | Hypothetical |

Investigation of Conformationally Restricted Linkers

Introducing conformational restrictions into the linker can lead to a more defined three-dimensional structure, which can be beneficial for target binding by reducing the entropic penalty upon binding. This can be achieved by incorporating cyclic structures or double/triple bonds within the linker. nih.govnih.gov

The aforementioned N,N-Dimethyl-4-(piperidin-4-yloxy)but-2-yn-1-amine is an example of a conformationally restricted linker due to the presence of the alkyne. nih.gov The synthesis of piperidine nucleosides as conformationally restricted mimics of other compounds has also been reported, showcasing the feasibility of creating rigid piperidine-based structures. nih.gov The design and synthesis of conformationally constrained molecules is a broad area of research in medicinal chemistry, and these principles can be applied to the this compound scaffold. nih.govresearchgate.net

| Derivative | Modification | Key Feature | Reference |

| N,N-Dimethyl-4-(piperidin-4-yloxy)but-2-yn-1-amine | Butynyl linker | Linear and rigid linker | nih.gov |

| (Z)-N,N-Dimethyl-4-(piperidin-4-yloxy)but-2-en-1-amine | Butenyl linker | Planar and rigid linker | Hypothetical |

| N,N-Dimethyl-4-((1,2-oxazol-4-yl)methoxy)aniline | Heterocyclic linker | Defined spatial orientation | cambridgemedchemconsulting.com (analogous concept) |

Mechanistic Investigations of N,n Dimethyl 4 Piperidin 4 Yloxyaniline and Its Molecular Interactions

Elucidation of Molecular Target Interactions

There is a notable absence of specific studies on the molecular targets of N,N-dimethyl-4-piperidin-4-yloxyaniline.

No specific receptor binding affinities or data (e.g., Ki or IC50 values) for this compound have been reported in the reviewed literature. While related anilinopiperidine structures are known to interact with various receptors, any such activity for the subject compound remains uninvestigated.

Similarly, there is no available information detailing the inhibition of any specific enzymes by this compound or the mechanisms that would be involved.

Quantum Chemical Calculations

Without specific research on this compound, any attempt to create the requested article would involve speculation or the use of data from unrelated molecules, which would violate the core instructions of the prompt. Therefore, the generation of the specified article is not feasible at this time.

Analytical Methodologies for the Advanced Characterization of N,n Dimethyl 4 Piperidin 4 Yloxyaniline

Chromatographic Techniques

Chromatography is indispensable for the separation of N,N-dimethyl-4-piperidin-4-yloxyaniline from impurities, related substances, or metabolites. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity. researchgate.netnih.gov

Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common starting point for separating aromatic amines and piperidine-containing compounds. nih.govd-nb.info The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. d-nb.inforesearchgate.net The addition of modifiers like formic acid can improve peak shape and is compatible with mass spectrometry detection. researchgate.net For quantitative analysis, a UV detector is often employed, with the detection wavelength set to a maximum absorbance of the N,N-dimethylaniline chromophore, typically around 254 nm. researchgate.net

For method validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are established according to ICH guidelines. researchgate.net Linearity is typically demonstrated over a concentration range spanning from the LOQ to approximately 150% of the target concentration, with correlation coefficients (R²) greater than 0.999 being desirable. researchgate.net

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm or Diode Array Detector (DAD) |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Typical Value |

| Linearity Range | 0.5 - 150 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.15 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high boiling point and the presence of a polar secondary amine in the piperidine (B6355638) ring, which can lead to poor peak shape and thermal degradation. d-nb.info Therefore, derivatization is typically required to increase the compound's volatility and thermal stability. researchgate.net

A common derivatization strategy involves the acylation of the piperidine nitrogen. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to convert the secondary amine into a less polar and more volatile amide derivative. nist.gov Another approach is derivatization with reagents like pentafluorobenzoyl chloride (PFBCI), which not only improves chromatographic properties but also introduces an electrophoric group, enhancing sensitivity for electron capture detection (ECD). asianpubs.org

The derivatized sample is then analyzed on a capillary GC column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-polysiloxane. asianpubs.org Flame Ionization Detection (FID) is a universal detector suitable for quantification, while Mass Spectrometry (MS) provides structural confirmation. d-nb.info

Table 3: Suggested GC Method Parameters for Derivatized this compound

| Parameter | Recommended Condition |

| Derivatizing Agent | Acetic Anhydride or Pentafluorobenzoyl Chloride (PFBCI) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | FID or MS |

While this compound itself is an achiral molecule, derivatives containing an additional substituent on the piperidine ring can be chiral. The separation of enantiomers of such chiral analogs is critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Direct enantiomeric separation by HPLC is the most common approach, utilizing a Chiral Stationary Phase (CSP). researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have demonstrated broad applicability in separating a variety of chiral compounds, including those with piperidine rings. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net

Alternatively, Pirkle-type CSPs, which are based on a chiral molecule (like an amino acid derivative) bound to a silica (B1680970) support, can also be effective, particularly for compounds that can engage in π-π interactions. researchgate.netresearchgate.net The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomers.

Table 4: Potential Chiral Stationary Phases for Separation of Chiral Analogs

| Chiral Stationary Phase (CSP) Type | Example Commercial Column | Typical Mobile Phase |

| Polysaccharide (Cellulose-based) | Chiralcel® OD-H | Hexane / Isopropanol |

| Polysaccharide (Amylose-based) | Chiralpak® AD-H | Hexane / Ethanol |

| Pirkle-type (π-acceptor) | (R,R)-Whelk-O® 1 | Hexane / Isopropanol / Acetonitrile |

| Crown Ether-based | CROWNPAK® CR(+) | Perchloric acid solution / Methanol |

Advanced Spectroscopic Methods (beyond basic identification)

Beyond basic identification, advanced spectroscopic methods are employed for detailed structural analysis of this compound and its complex derivatives or metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are essential for characterizing complex derivatives.

¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to map out the connectivity of protons within the piperidine ring and the aromatic system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals. chemsrc.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as linking the aniline (B41778) ring to the piperidine ring through the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for determining the stereochemistry of substituted derivatives.

By analyzing the chemical shifts, coupling constants, and cross-peaks from these experiments, the complete structure of novel derivatives or metabolites can be determined.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.9 | ~40.5 |

| Aniline C1 | - | ~145 |

| Aniline C2, C6 | ~6.7 (d) | ~113 |

| Aniline C3, C5 | ~7.2 (d) | ~120 |

| Aniline C4 | - | ~152 |

| Piperidine C4-H | ~4.4 (m) | ~72 |

| Piperidine C2, C6 (axial-H) | ~2.7 (m) | ~45 |

| Piperidine C2, C6 (equatorial-H) | ~3.1 (m) | ~45 |

| Piperidine C3, C5 (axial-H) | ~1.7 (m) | ~30 |

| Piperidine C3, C5 (equatorial-H) | ~2.0 (m) | ~30 |

| Piperidine N-H | Variable | - |

Note: Predicted values are based on data for N,N-dimethylaniline and substituted piperidines. Actual values may vary depending on solvent and other experimental conditions. 'd' denotes doublet, 'm' denotes multiplet.

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a highly sensitive technique for identifying and structurally characterizing compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule and its fragments.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The protonated molecule [M+H]⁺, generated by electrospray ionization (ESI), is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl radical from the dimethylamino group.

Piperidine Ring Opening: Characteristic fragmentation of the piperidine ring, often initiated by cleavage alpha to the nitrogen.

Ether Bond Cleavage: Cleavage of the C-O bond connecting the piperidine and aniline moieties, leading to fragments corresponding to the N,N-dimethylaminophenol ion and the piperidinyl ion.

Loss of Dimethylamine: A potential rearrangement and elimination of dimethylamine.

These fragmentation patterns are invaluable for identifying metabolites, where modifications to the parent structure (e.g., hydroxylation, N-dealkylation, or ring opening) can be deduced from shifts in the mass of the fragment ions.

Table 6: Predicted Key Mass Fragments of this compound (ESI-MS/MS)

| m/z (charge-to-mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 221.17 | [M+H]⁺ | Protonated Parent Molecule |

| 206.15 | [M+H - CH₃]⁺ | α-cleavage at N,N-dimethyl group |

| 136.08 | [HOC₆H₄N(CH₃)₂ + H]⁺ | Cleavage of the piperidine-O bond |

| 122.06 | [C₆H₄N(CH₃)₂]⁺ | Cleavage of the O-C(aniline) bond |

| 86.09 | [C₅H₁₂N]⁺ | Piperidine ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, these methods would be crucial for confirming the presence of the key structural features: the N,N-dimethylaniline group, the piperidine ring, and the ether linkage.

In an IR spectrum, characteristic absorption bands would be expected. The C-N stretching vibrations of the aromatic amine and the aliphatic amine would appear in the fingerprint region. The C-O-C stretching of the ether linkage would produce a strong, characteristic band. Aromatic C-H and aliphatic C-H stretching vibrations would be observed at higher wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the vibrations of the aromatic ring and the C-C backbone of the piperidine ring. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum.

Hypothetical IR and Raman Peak Assignments for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Strong |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1260-1200 | Weak | Strong |

| C-N (Aromatic) Stretch | 1360-1250 | Medium |

Crystallography and Solid-State Characterization

Crystallographic techniques are essential for understanding the three-dimensional structure and solid-state properties of a crystalline material like this compound.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SC-XRD) would provide the definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the piperidine ring (e.g., chair conformation). It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a key technique for the characterization of bulk crystalline material and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. A PXRD pattern, which is a fingerprint of the crystalline solid, would be used to identify the specific polymorph of a batch, assess its purity, and monitor for any phase transitions under different conditions (e.g., temperature, humidity).

Thermoanalytical Techniques for Material Stability

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its decomposition temperature, providing an upper limit for its thermal stability. The analysis would show the temperature at which the compound begins to lose mass and the profile of this loss, which can give insights into the decomposition mechanism.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, glass transition temperature, and to study any polymorphic transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different polymorphs or impurities.

Hypothetical Thermal Analysis Data for this compound:

| Analysis | Parameter | Hypothetical Value |

|---|---|---|

| TGA | Onset of Decomposition | 250 °C |

| DSC | Melting Point (Tₘ) | 150 °C |

Advanced Research Applications of N,n Dimethyl 4 Piperidin 4 Yloxyaniline and Its Derivatives Excluding Clinical Human Trials

Applications as Chemical Probes in Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. These tools enable the study of protein functions, interactions, and localization within cells. Derivatives of 4-aminopiperidine (B84694) have shown potential in this area.

Investigation of Protein-Ligand Interactions

The 4-aminopiperidine scaffold is a key component in the design of selective inhibitors for various protein kinases, which are crucial targets in cancer research. The study of how these inhibitors bind to their target proteins provides valuable insights into the structural requirements for potent and selective inhibition.

For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org X-ray crystallography studies of these inhibitors bound to PKBβ have revealed the specific interactions between the 4-aminopiperidine moiety and the kinase's active site. nih.gov These studies demonstrate that the basic amino group of the piperidine (B6355638) ring forms key hydrogen bonds with amino acid residues like Glutamic acid (Glu236) and the backbone carbonyl of another Glutamic acid (Glu279). nih.gov This detailed structural information is invaluable for designing more potent and selective inhibitors. The conformation of the piperidine ring and its substituents dictates the binding affinity and selectivity against other closely related kinases like PKA. nih.govacs.org

The exploration of different substituents on the 4-aminopiperidine core allows researchers to probe the steric and electronic requirements of the protein's binding pocket, thus mapping the protein-ligand interaction landscape. researchgate.net

Fluorescent Labeling and Imaging Probes

While specific examples of N,N-dimethyl-4-piperidin-4-yloxyaniline being used as a fluorescent label are not documented, the aniline (B41778) and styrylaniline substructures are well-known fluorophores. The development of fluorescent probes is a significant area of research for visualizing biological processes. nih.govtenovapharma.cominrae.fr

Derivatives of 4-anilinopiperidine have been synthesized for in vivo imaging of μ-opioid receptors using techniques like Positron Emission Tomography (PET). eurekaselect.comresearchgate.net For example, fluorinated derivatives of carfentanil, a potent 4-anilinopiperidine-based opioid agonist, have been developed as radiotracers. eurekaselect.com These labeled molecules allow for the non-invasive imaging and quantification of opioid receptor distribution and density in the brain, which is crucial for neuroscience research.

The general principle involves attaching a fluorescent dye or a radionuclide to the core molecule without significantly altering its biological activity. The resulting probe can then be used to track the molecule's distribution and interaction with its target in cells or living organisms.

Ligand Design in Coordination Chemistry

The nitrogen atoms in the piperidine ring and the aniline group can act as donor atoms, making these compounds potential ligands for coordinating with metal ions. This opens up avenues in coordination chemistry for the synthesis of novel metal complexes with interesting properties.

Synthesis of Metal Complexes

Piperidine and its derivatives are widely used as ligands in coordination chemistry. rsc.org They can coordinate to a variety of transition metals, forming stable complexes with diverse geometries. nih.govresearchgate.net For instance, ligands based on 2-(aminomethyl)piperidine (B33004) have been complexed with Mg(II), Zn(II), and other group IV metals. rsc.org Similarly, Mannich bases derived from piperidine have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). rjpbcs.com

While there is no specific literature on metal complexes of this compound, the presence of multiple potential coordination sites (the piperidine nitrogen and the aniline nitrogen) suggests its capability to act as a ligand. The synthesis of such complexes would likely involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could exhibit various coordination modes, potentially acting as a bidentate or a monodentate ligand depending on the reaction conditions and the metal ion used.

The coordination chemistry of aminopyridinato ligands, which share structural similarities, is a well-researched area, highlighting the potential of such nitrogen-containing heterocyclic compounds to form stable metal complexes. nih.gov

Investigation of Catalytic Properties of Metal-Piperidine Complexes

Metal complexes containing piperidine-based ligands have been investigated for their catalytic activity in various organic transformations. For example, palladium complexes with piperidine-containing ligands have been used as catalysts for C-N cross-coupling reactions under visible light. rsc.org

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to enantioenriched 3-substituted piperidines, which are valuable building blocks in medicinal chemistry. acs.org Metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxypiperidines have also been developed for the efficient synthesis of piperidine derivatives. nih.gov Nickel-catalyzed amination of aryl chlorides using piperidine is another example of the utility of these systems in catalysis. acs.org

Although the catalytic properties of metal complexes of this compound have not been reported, the broader class of piperidine-containing metal complexes shows significant promise in catalysis. Future research could explore the potential of its metal complexes to catalyze various organic reactions.

Biomedical Research Applications (Preclinical Focus)

The 4-aminopiperidine and 4-anilinopiperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse preclinical biological activities.

These derivatives have been investigated for a wide range of therapeutic applications, including as cognition enhancers for neurodegenerative diseases, antifungal agents, and antiviral compounds. nih.govnih.gov For example, certain 4-aminopiperidine derivatives have shown potent cognition-enhancing activity in preclinical models of amnesia. nih.gov In the realm of infectious diseases, derivatives have been identified as novel antifungal agents.

The versatility of the 4-aminopiperidine scaffold is further highlighted by its use in the development of inhibitors for various enzymes. For instance, it is a key component in the synthesis of inhibitors for Cdk5/p25 kinase, selective cyclin-dependent kinase 4/6, and IKKβ, all of which are important targets in cancer research. sigmaaldrich.com Additionally, these derivatives are used to develop orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation. sigmaaldrich.com

The following table summarizes some of the preclinical research applications of 4-aminopiperidine derivatives:

| Application Area | Target/Mechanism | Reference |

| Neurodegenerative Diseases | Cognition Enhancement | nih.gov |

| Cancer | Protein Kinase B (Akt) Inhibition | nih.govacs.org |

| Cancer | Cdk5/p25, CDK4/6, IKKβ Inhibition | sigmaaldrich.com |

| Cardiovascular Disease | P2Y12 Antagonism (Antiplatelet) | sigmaaldrich.com |

| Infectious Disease | Antimalarial | sigmaaldrich.com |

The 4-anilinopiperidine structure is famously the core of the potent synthetic opioid analgesic, fentanyl, and its numerous analogs. federalregister.gov Research in this area focuses on understanding the structure-activity relationships to develop new analgesics with improved properties.

Antimicrobial and Antifungal Research

Derivatives of the piperidine and piperazine (B1678402) core structure have demonstrated significant potential in antimicrobial and antifungal research. These compounds have been synthesized and evaluated against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Research into novel piperidine derivatives has shown activity against common bacterial pathogens. biointerfaceresearch.com In one study, synthesized piperidine compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), demonstrating that structural modifications, such as the length of a hydrocarbon chain, can significantly influence antibacterial efficacy. biointerfaceresearch.com For instance, a derivative labeled as compound 2 showed superior activity against Staphylococcus aureus compared to its analogue, compound 1. biointerfaceresearch.com Similarly, a series of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oximes were synthesized and evaluated, with some compounds showing a broad range of antibacterial activity against multiple bacterial strains. nih.gov Another study on 2,6-disubstituted piperidine-4-one derivatives also concluded that these compounds exhibited promising antibacterial and antifungal activities. researchgate.net

In the realm of antifungal research, piperidine derivatives have shown notable efficacy. One study reported that novel N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oxime derivatives exerted strong antifungal activities against species like Aspergillus flavus and Microsporum gypseum. nih.gov The antifungal potential of these compounds is often linked to specific structural features. For example, research on 6-alkyl-2,3,4,5-tetrahydropyridines, which mimic natural piperideine alkaloids, found that the length of the C-6 alkyl chain is critical for activity. nih.gov Compounds with C-14 to C-18 alkyl chains showed varying degrees of antifungal effects, with 6-hexadecyl-2,3,4,5-tetrahydropyridine (compound 5e) being particularly active against Cryptococcus neoformans, Candida albicans, Candida glabrata, and Candida krusei. nih.gov This suggests that the lipophilicity conferred by the alkyl chain plays a key role in their mechanism of action. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives

| Compound Class | Target Organism | Key Finding | Source |

|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus (Gram-positive) | Compound 2 showed higher activity than its analogue, compound 1, suggesting the influence of the ester's hydrocarbon chain length. | biointerfaceresearch.com |

| N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oximes | Aspergillus flavus, Microsporum gypseum | Compound 29 demonstrated strong antifungal activity against these fungal species. | nih.gov |

| 6-alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans, Candida albicans | Compound 5e (6-hexadecyl-2,3,4,5-tetrahydropyridine) was highly active, with MFCs of 3.8 µg/mL and 15.0 µg/mL, respectively. Activity is associated with C-6 side chain length. | nih.gov |

| Substituted Piperazine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Synthesized compounds showed significant activity against bacterial strains but were less active against tested fungi. | nih.gov |

Antiviral Investigations (e.g., against SARS-CoV-2, HIV-1)

The structural framework of piperidine and its related heterocycle, piperazine, is a key component in the design of novel antiviral agents, particularly against retroviruses like HIV-1 and emerging coronaviruses such as SARS-CoV-2.

HIV-1 Investigations A significant area of research has focused on developing piperidine-containing compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed that displayed potent activity against wild-type HIV-1, with EC₅₀ values in the single-digit nanomolar range. nih.gov Further studies led to the discovery of N-benzyl derivatives of piperidine-linked aminopyrimidines with broad activity against not only the wild-type virus but also drug-resistant mutant strains. researchgate.net More recently, a series of piperazine sulfonyl-bearing diarylpyrimidine (DAPY) derivatives were developed. nih.gov These compounds were engineered to enhance interactions with the backbone of the HIV-1 reverse transcriptase enzyme. nih.gov Several of these derivatives, notably compounds 18a1 and 18b1, showed excellent potency against wild-type HIV-1, with EC₅₀ values of 0.0018 µM and 0.0014 µM, respectively. nih.gov

SARS-CoV-2 Investigations In response to the COVID-19 pandemic, researchers have explored the potential of piperazine-based compounds as inhibitors of SARS-CoV-2 enzymes. nih.govnih.gov Computational and molecular docking studies have been used to screen libraries of synthesized piperazine derivatives against the main protease (Mpro) of the virus, a critical enzyme for viral replication. nih.gov These in silico studies indicated that piperazine ligands could dock effectively into the active site of the protease, forming strong hydrogen bonding interactions. nih.gov Such findings provide a foundation for the rational design of new antiviral drugs targeting SARS-CoV-2. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Piperidine/Piperazine Derivatives

| Compound Series | Viral Target | Most Potent Compound Example | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| Piperidin-4-yl-aminopyrimidines | HIV-1 (Wild-Type) | Not Specified | Single-digit nanomolar range | nih.gov |

| Piperazine sulfonyl-bearing DAPYs | HIV-1 (Wild-Type) | 18b1 | 0.0014 | nih.gov |

| Piperazine sulfonyl-bearing DAPYs | HIV-1 (Wild-Type) | 18a1 | 0.0018 | nih.gov |

| Piperazine-based compounds | SARS-CoV-2 Main Protease | Not Applicable (Docking Study) | Negative dock energy observed | nih.gov |

Anticancer and Antiproliferative Activity Studies

The piperidine scaffold is integral to the development of molecules targeting key pathways in cancer progression. A primary focus has been the inhibition of receptor tyrosine kinases, such as c-Met, which are often dysregulated in various human cancers. nih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor development and progression, making them attractive therapeutic targets. nih.gov

Research has identified small molecule inhibitors that are ATP-competitive and target the active site of the c-Met kinase. nih.gov One such inhibitor, PHA-665752, effectively blocked HGF-stimulated c-Met phosphorylation and inhibited downstream signal transduction pathways, including those involving Gab-1, ERK, and Akt. nih.gov This inhibition of c-Met-dependent signaling correlated with the suppression of cancer cell phenotypes in vitro. nih.gov In vivo studies using tumor xenograft models demonstrated that a single dose of PHA-665752 could inhibit c-Met phosphorylation for up to 12 hours, highlighting its potential for cytoreductive antitumor activity. nih.gov

Receptor Antagonism/Agonism

Derivatives built on a piperidine framework have been extensively studied as ligands for various receptors, showing high affinity and selectivity as either antagonists or agonists.

Opioid Receptors One of the most well-documented applications is the development of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as pure opioid receptor antagonists. wustl.edunih.govbohrium.com Early research identified that these compounds, unlike many N-methyl substituted opioids that act as agonists, were pure antagonists. bohrium.com Structure-activity relationship (SAR) studies revealed that the N-substituent primarily affects the binding affinity and potency, rather than determining the antagonist nature of the compound. nih.govbohrium.com This research led to the discovery of LY255582, a nonselective opioid receptor antagonist, and alvimopan, a peripherally selective µ-opioid receptor antagonist. wustl.edubohrium.com Further work produced potent and selective κ-opioid receptor antagonists like JDTic, which has been investigated as a potential therapy for depression, anxiety, and substance abuse. wustl.edu Studies have confirmed that the 3-methyl group on the piperidine ring is not an absolute requirement for pure antagonist activity in this class of compounds. nih.gov

Sigma Receptors Piperazine and piperidine derivatives have also been designed as high-affinity ligands for sigma receptors, which are implicated in various physiological and neurological processes. nih.govnih.gov A series of N,N'-disubstituted piperazines were synthesized to probe the sigma-1 and sigma-2 receptor subtypes. nih.gov Within this series, compounds featuring an ethylenediamine (B42938) moiety showed significantly higher affinity for both receptor subtypes compared to their amide counterparts. nih.gov Specifically, the (m-nitrophenethyl)piperazine derivative 10 exhibited subnanomolar affinity for the sigma-1 site, while the o-nitro compound 9 had the highest affinity for the sigma-2 site (Ki = 4.9 nM). nih.gov Other research has explored piperidinyltetralin derivatives as combined sigma-1 and serotonin (B10506) 5HT₂ receptor antagonists for potential use as antipsychotic drugs. nih.gov

CXCR4 The C-X-C chemokine receptor 4 (CXCR4) is a therapeutic target for HIV infection and cancer metastasis. nih.gov Small molecule antagonists of CXCR4 often feature piperidine or piperazine structures. nih.govscilit.com AMD3100, a notable CXCR4 antagonist, is used clinically to mobilize hematopoietic stem cells. nih.gov Another analog, AMD11070, has also been investigated. nih.gov Research in this area focuses on understanding the structure-function relationships and binding modes of these antagonists to guide the design of new therapeutic agents with improved properties. nih.gov

Enzyme Inhibition Studies

The piperidine core is a key structural element in the design of inhibitors for various enzymes critical to disease processes.

c-Met Kinase As detailed in the anticancer section (8.3.3), small molecules containing the piperidine scaffold have been developed as potent and selective inhibitors of the c-Met receptor tyrosine kinase. nih.gov PHA-665752 serves as a prime example of an ATP-competitive inhibitor that binds to the enzyme's active site. nih.gov By blocking the kinase activity of c-Met, this compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting HGF-dependent cellular processes. nih.gov

Acetylcholinesterase and Bacterial Fatty Acid Synthesis Enzymes While the piperidine scaffold is prevalent in many enzyme inhibitors, specific research focusing on this compound derivatives as inhibitors of acetylcholinesterase or bacterial fatty acid synthesis enzymes is not extensively covered in the reviewed literature. However, the broad antimicrobial activity of piperidine derivatives suggests that various bacterial enzymes could be potential targets, even if not explicitly identified as fatty acid synthesis enzymes in the available research. nih.govnih.gov

Neurological Research Applications

The involvement of piperidine derivatives in modulating key central nervous system receptors makes them valuable tools for neurological research. The development of ligands for opioid and sigma receptors has direct applications in studying and potentially treating neurological and psychiatric conditions.

The discovery of selective κ-opioid receptor antagonists, such as JDTic, derived from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, has opened avenues for investigating treatments for depression, anxiety, and addiction. wustl.edu Similarly, sigma receptor ligands based on piperidine and piperidinyltetralin structures have been proposed as potential antipsychotic agents due to their ability to modulate dopaminergic function indirectly. nih.gov Compound 15 (DuP 734), a combined sigma-1 and serotonin 5HT₂ antagonist, entered early clinical trials based on its promising profile in animal models of psychosis. nih.gov These lines of research underscore the importance of the piperidine scaffold in developing probes and therapeutic leads for complex neurological disorders.

Anti-parasitic Activity

Derivatives containing piperidine and related structures have been investigated for their efficacy against various protozoan parasites, including Toxoplasma gondii and Trypanosoma cruzi.

Toxoplasma gondii Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness in immunocompromised individuals. mdpi.com Research has shown that natural and synthetic compounds containing a piperidine ring can exhibit anti-Toxoplasma activity. For example, the natural alkaloid piperine (B192125) demonstrated a dose-dependent reduction in the multiplication of T. gondii tachyzoites in vitro. nih.gov At a concentration of 15.63 µg/mL, piperine reduced parasite proliferation by 88.89%. nih.gov Other studies have explored lipopeptide derivatives and the synergistic effects of compounds like curcumin (B1669340) and silymarin (B1681676) with existing drugs to combat the parasite, highlighting a broad effort to find new anti-Toxoplasma agents. mdpi.comnih.gov

Trypanosoma cruzi Trypanosoma cruzi is the causative agent of Chagas disease, a neglected tropical disease. nih.govnih.govconicet.gov.ar The search for new treatments has led to the investigation of compounds incorporating a piperidine linker. nih.gov A structure-activity relationship study of N-substituted phenyldihydropyrazolones explored the introduction of a piperidine linker to modify the compound's properties while searching for potent inhibitors of T. cruzi. nih.gov Another study on cyanopyridine derivatives as antichagasic agents found that while the series showed good potency, the activity was largely driven by lipophilicity, which could lead to poor ADME properties. conicet.gov.ar Research also identified that 17-DMAG, an inhibitor of heat shock protein 90 (Hsp90), has a highly selective and potent inhibitory effect on the intracellular replicative stage of the parasite, with an IC₅₀ of 0.27 µM. nih.gov

Materials Science Applications

The unique electronic and structural characteristics of this compound and its derivatives suggest their potential utility in the development of novel materials. The N,N-dimethylaniline portion of the molecule is a well-known electron donor, a property that is fundamental to the design of various functional organic materials. The piperidin-4-yloxy linker introduces conformational flexibility and a non-conjugated bridge between the aniline and other potential functional groups. While research specifically on this compound in materials science is nascent, the properties of analogous structures provide a strong basis for exploring its potential in optoelectronic and photoresponsive materials.

Potential in Optoelectronic Materials

The exploration of organic compounds for optoelectronic applications is a burgeoning field of research, driven by the promise of creating flexible, lightweight, and cost-effective devices. Derivatives of N,N-dimethylaniline are recognized as valuable components in materials for non-linear optics (NLO) and organic light-emitting diodes (OLEDs) due to their electron-donating nature. researchgate.netnih.gov

The potential of this compound in this domain stems from the electronic properties of the N,N-dimethylaniline core. This group can facilitate charge transfer processes, which are crucial for optoelectronic activity. For instance, studies on N,N-dimethyl-4-nitroaniline, a related compound, have demonstrated its significant non-linear optical properties. researchgate.net While the piperidin-4-yloxy group in the title compound is not a direct electron-withdrawing group like the nitro group, its role as a linker allows for the attachment of various acceptor moieties. This modular design principle could enable the synthesis of a library of derivatives with tunable optoelectronic properties.

Computational studies on other N,N-dimethylaniline derivatives have been conducted to predict their suitability as n-type materials for OLEDs, highlighting the importance of this chemical class in the field of organic electronics. nih.gov Although direct experimental data on the optoelectronic properties of this compound is not yet widely available in the public domain, the established characteristics of its core structure strongly suggest a promising avenue for future research and development in optoelectronic materials.

Photoresponsive Materials Development

Photoresponsive materials, which undergo a change in their properties upon exposure to light, are at the forefront of materials science innovation. These "smart" materials have potential applications in areas such as data storage, molecular switches, and controlled release systems. The incorporation of photochromic molecules, which can reversibly change their isomeric state and, consequently, their absorption spectra and other properties when irradiated with light of specific wavelengths, is a key strategy in developing such materials. rsc.orgnih.gov

The N,N-dimethylaniline moiety is a common component in certain classes of photochromic dyes. beilstein-journals.org For example, polymers incorporating N,N-dimethylaniline end-groups have been utilized in photoinduced block copolymerization, demonstrating the role of this functional group in light-mediated polymerization processes. Furthermore, amphiphilic copolymers containing N,N-dimethylacrylamide have shown photoresponsive behavior in aqueous solutions. nih.gov

While research has not yet explicitly detailed the use of this compound in photoresponsive materials, its structural components suggest a strong potential for such applications. The N,N-dimethylaniline unit can act as a donor in donor-acceptor photochromic systems. The piperidin-4-yloxy linker could be functionalized with known photochromic units, such as azobenzenes or spiropyrans, to create novel photoresponsive polymers or molecular switches. The development of polymers with multi-azobenzene groups has been shown to enhance photoresponsiveness, a strategy that could be applied to derivatives of the title compound. rsc.org The synthesis of photoresponsive polymers with precisely controlled architectures, such as those prepared by reversible addition-fragmentation chain transfer (RAFT) polymerization, offers a pathway to incorporate this compound derivatives into advanced materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-4-piperidin-4-yloxyaniline, and how are intermediates characterized?

The synthesis typically involves coupling a piperidine derivative with an aniline precursor. For example, a nucleophilic substitution reaction can be performed using 4-aminophenol and a piperidinyl halide, followed by N,N-dimethylation via reductive amination with formaldehyde and sodium borohydride . Key intermediates are characterized using NMR to confirm substitution patterns (e.g., aromatic proton integration and splitting) and HRMS for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers purify this compound effectively?